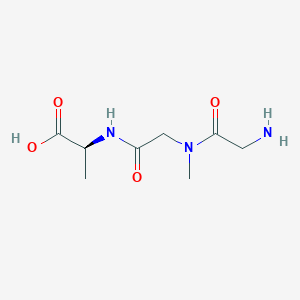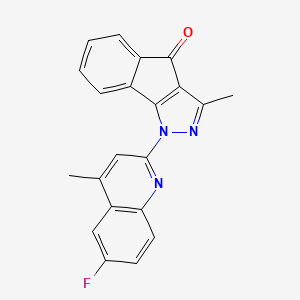
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the indeno-pyrazole core, followed by the introduction of the quinoline moiety. Common reagents used in these reactions include fluorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
化学反応の分析
Types of Reactions
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
科学的研究の応用
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Indeno(1,2-c)pyrazol-4(1H)-one derivatives: These compounds share the indeno-pyrazole core structure but differ in their substituents.
Quinoline derivatives: Compounds with the quinoline moiety that exhibit similar chemical and biological properties.
Uniqueness
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl- is unique due to its specific combination of the indeno-pyrazole and quinoline structures, which may confer distinct chemical reactivity and biological activity compared to other compounds.
特性
CAS番号 |
130946-67-7 |
|---|---|
分子式 |
C21H14FN3O |
分子量 |
343.4 g/mol |
IUPAC名 |
1-(6-fluoro-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4-one |
InChI |
InChI=1S/C21H14FN3O/c1-11-9-18(23-17-8-7-13(22)10-16(11)17)25-20-14-5-3-4-6-15(14)21(26)19(20)12(2)24-25/h3-10H,1-2H3 |
InChIキー |
GZSQTTMQTSMNES-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)N3C4=C(C(=N3)C)C(=O)C5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


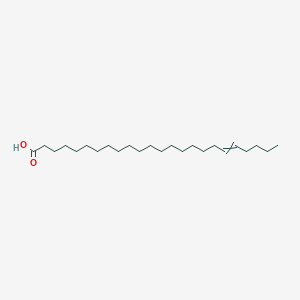
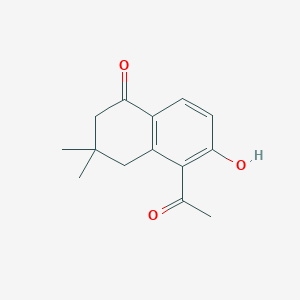
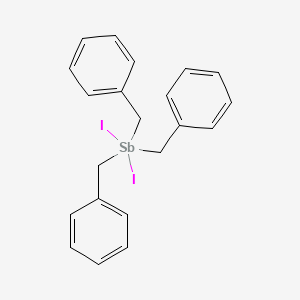
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
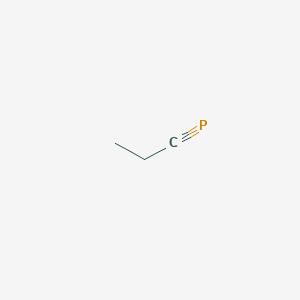
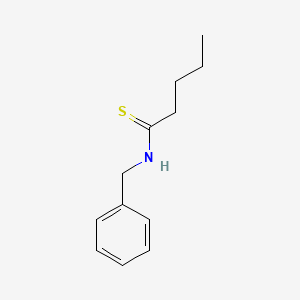
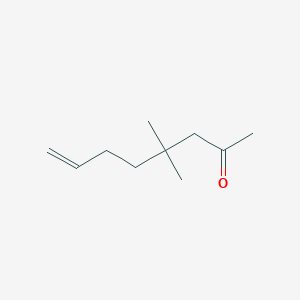
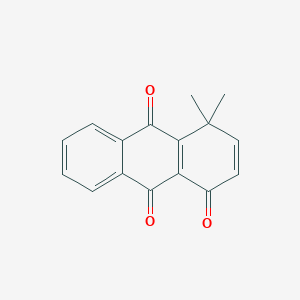
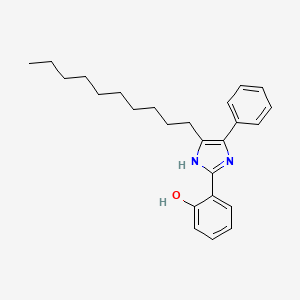
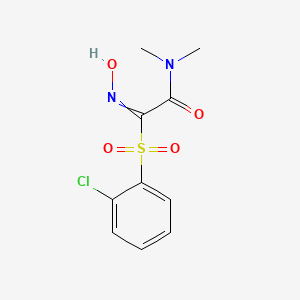
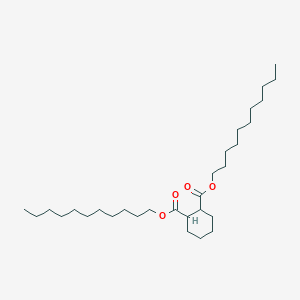

![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
